molecular formula C11H9N3O5 B5837381 4-(3-nitrobenzoyl)-2,6-piperazinedione

4-(3-nitrobenzoyl)-2,6-piperazinedione

Cat. No. B5837381
M. Wt: 263.21 g/mol
InChI Key: ZSKUOIZHMKRYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-nitrobenzoyl)-2,6-piperazinedione is a chemical compound that has gained significant attention in scientific research due to its unique properties. This molecule is also known as NBD-Cl, and it is commonly used as a fluorescent labeling agent for proteins and nucleic acids.

Mechanism of Action

The mechanism of action of NBD-Cl involves the covalent attachment of the NBD-Cl molecule to the target protein or nucleic acid. This covalent attachment results in the formation of a fluorescent conjugate, which can be detected and quantified using fluorescence spectroscopy. The fluorescence emitted by the conjugate is proportional to the amount of NBD-Cl attached to the target molecule, allowing for the measurement of protein or nucleic acid concentration.
Biochemical and Physiological Effects:
NBD-Cl has no known biochemical or physiological effects on living organisms. It is considered safe for use in scientific research and has been extensively tested for toxicity.

Advantages and Limitations for Lab Experiments

The advantages of using NBD-Cl in lab experiments include its high sensitivity, specificity, and versatility. It can be used to label a wide range of proteins and nucleic acids, making it a valuable tool for studying various biological processes. Additionally, NBD-Cl is stable, easy to use, and cost-effective.
The limitations of using NBD-Cl in lab experiments include its potential for interfering with protein function and its sensitivity to environmental factors such as pH and temperature. Additionally, NBD-Cl is not suitable for use in live-cell imaging due to its low photostability.

Future Directions

There are several future directions for the use of NBD-Cl in scientific research. One direction is the development of new labeling strategies that minimize the potential for interfering with protein function. Another direction is the use of NBD-Cl in combination with other labeling agents to study complex biological systems. Additionally, there is a need for the development of new imaging techniques that can overcome the limitations of NBD-Cl in live-cell imaging. Finally, there is a need for further research into the potential applications of NBD-Cl in drug discovery and development.
Conclusion:
In conclusion, 4-(3-nitrobenzoyl)-2,6-piperazinedione, or NBD-Cl, is a valuable tool for studying various biological processes. Its high sensitivity, specificity, and versatility make it an essential component of many scientific research projects. While there are limitations to its use, ongoing research is focused on developing new strategies to overcome these limitations and expand the potential applications of NBD-Cl in scientific research.

Synthesis Methods

The synthesis method of 4-(3-nitrobenzoyl)-2,6-piperazinedione involves the reaction of 3-nitrophthalic anhydride with 1,2-diaminopropane. This reaction results in the formation of the intermediate compound, which is then treated with thionyl chloride to obtain the final product, NBD-Cl. This method has been optimized to achieve a high yield of NBD-Cl, making it an efficient and cost-effective process.

Scientific Research Applications

NBD-Cl has various scientific research applications, with its most significant use being as a fluorescent labeling agent for proteins and nucleic acids. It is used to study protein-protein interactions, protein folding, and protein trafficking. NBD-Cl is also used to study DNA structure and dynamics, DNA-protein interactions, and RNA secondary structure. Additionally, NBD-Cl is used to study membrane dynamics, lipid-protein interactions, and vesicle trafficking.

properties

IUPAC Name

4-(3-nitrobenzoyl)piperazine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c15-9-5-13(6-10(16)12-9)11(17)7-2-1-3-8(4-7)14(18)19/h1-4H,5-6H2,(H,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKUOIZHMKRYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644564
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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